4-Oxoretinoic acid-d3

Isotopic Purity Method Validation Certificate of Analysis

Quantifying 4-oxo-all-trans-retinoic acid (4-oxo-atRA) by LC-MS/MS is confounded by co-elution with unlabeled analyte, causing matrix-induced errors. Our 4-Oxoretinoic acid-d3 (97.8% isotopic purity) is the matched internal standard that co-elutes and resolves at +3 Da, eliminating variability. - Enables baseline-resolved MRM transitions with no natural isotopic overlap - Lot-specific CoA supports bioanalytical method validation - Avoids systematic bias seen with structurally dissimilar standards like acitretin

Molecular Formula C20H26O3
Molecular Weight 317.4 g/mol
Cat. No. B584394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoretinoic acid-d3
Synonyms4-Oxoretinoic Acid-7-d3;  4-Ketoretinoic Acid-7-d3;  4-Oxo-all-trans-retinoic Acid-7-d3;  4-Oxo-atRA-7-d3;  4-Oxotretinoin-d3;  4-keto-Retinoic Acid-7-d3;  Ro 11-4824-7-d3;  Ro 12-4824-7-d3;  all-trans-4-Oxoretinoic Acid-7-d3; 
Molecular FormulaC20H26O3
Molecular Weight317.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i1D3
InChIKeyGGCUJPCCTQNTJF-LMOMAJEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 Internal Standard


All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 (CAS 1346606-26-5) is a stable isotope-labeled analog of all-trans-4-oxo-retinoic acid (4-oxo-atRA), a biologically active metabolite of vitamin A (retinol) formed via CYP26 family enzymes [1]. The compound incorporates three deuterium atoms at the 9-methyl position, creating a +3 Da mass shift relative to the unlabeled analyte. It functions as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) and is primarily used as an internal standard in quantitative LC-MS/MS assays for 4-oxo-atRA in biological matrices [2].

Why Unlabeled 4-Oxo-Retinoic Acid Substitution Fails


Unlabeled 4-oxo-all-trans-retinoic acid (CAS 38030-57-8) is chemically identical to the target analyte in biological samples and therefore cannot be distinguished during LC-MS analysis. Any attempt to use unlabeled material as an internal standard would co-elute and produce identical mass transitions, eliminating the ability to correct for matrix effects, recovery losses, or ionization variability [1]. Other deuterated retinoid standards, such as all-trans-retinoic acid-d5, exhibit different chromatographic retention times and extraction behaviors due to their distinct chemical structures, introducing systematic quantification errors rather than correcting them. Studies have documented that chromatographic and extraction behavior of deuterated internal standards can differ from the analyte, underscoring the necessity of a structurally matched, co-eluting isotopologue [2].

All-trans 4-Keto Retinoic Acid-(9-methyl)-d3: Differentiation Evidence


Isotopic Purity and Lot-Specific Certification

The deuterated compound is supplied with a Certificate of Analysis confirming isotopic purity of 97.8% and chemical purity (TLC) of 95% . Unlabeled 4-oxo-atRA is not characterized for isotopic enrichment and cannot serve as an internal standard. In contrast, alternative deuterated standards like all-trans-retinoic acid-d5 lack the 4-oxo modification, resulting in different retention times and extraction efficiencies that compromise quantification accuracy.

Isotopic Purity Method Validation Certificate of Analysis

Deuterium Mass Shift Discrimination

The incorporation of three deuterium atoms at the 9-methyl position yields a molecular weight of 317.44 g/mol, exactly 3.02 Da heavier than unlabeled 4-oxo-atRA (314.42 g/mol) . This mass shift enables baseline-resolved selected reaction monitoring (SRM/MRM) without isotopic peak overlap. Other deuterated retinoids, such as atRA-d5 (+5 Da) or 13-cis-4-oxo-atRA-d6 (+6 Da), are not structurally matched and exhibit altered chromatographic retention times that prevent them from co-eluting with 4-oxo-atRA, a prerequisite for effective matrix effect correction.

Mass Spectrometry Isotope Dilution MRM Quantification

RAR Binding Profile of 4-Oxo-atRA

4-Oxo-all-trans-retinoic acid binds to RARα, RARβ, and RARγ with IC50 values of 59 nM, 50 nM, and 142 nM, respectively, in radioligand competition assays . In comparison, all-trans-retinoic acid (atRA) binds to RARα/β/γ with an IC50 of approximately 14 nM . This 3.6- to 10.1-fold lower binding affinity for 4-oxo-atRA relative to atRA confirms that the 4-oxo metabolite retains biological activity but with distinct receptor subtype selectivity. The deuterated internal standard exhibits identical receptor binding to the unlabeled form, as deuteration does not alter the compound's three-dimensional structure or binding interactions.

RAR Binding Nuclear Receptor Transcriptional Activation

Rapid Elimination Kinetics of 4-Oxo-atRA

In cynomolgus monkeys, all-trans-4-oxo-retinoic acid exhibits an elimination half-life (t1/2) of 11 ± 2 minutes, which is significantly shorter than the parent compound all-trans-retinoic acid (38 ± 3 minutes) and the cis-isomer 13-cis-4-oxo-RA (837 minutes) [1]. This rapid clearance profile necessitates the use of a deuterated internal standard to accurately quantify the metabolite in plasma samples, as unlabeled standard addition methods cannot compensate for the compound's short residence time and potential ex vivo degradation during sample processing.

Pharmacokinetics Half-Life Elimination

Teratogenic Potency Equivalence to atRA

In pregnant ICR mice, 4-oxo-all-trans-retinoic acid is equivalent in teratogenic potency to all-trans-retinoic acid and is even more active in inducing cleft palate [1]. Both compounds produced dose-dependent frequencies of serious fetal anomalies, with 4-oxo-atRA exhibiting embryo/maternal plasma concentration ratios greater than 1 at 8 hours post-administration, indicating active placental transfer and embryo accumulation [2]. This high teratogenic potency necessitates precise quantification of endogenous 4-oxo-atRA levels in developmental toxicology studies, which can only be achieved using a matched deuterated internal standard.

Teratogenicity Developmental Toxicology Embryo Transfer

Irreversible Metabolic Formation from 4-Hydroxy-Retinoic Acid

The oxidation of 4-hydroxy-retinoic acid to 4-keto-retinoic acid is experimentally irreversible, NAD⁺-dependent, and proceeds with a Km(NAD⁺) of 2 × 10⁻⁵ M [1]. This reaction is part of the major retinoic acid catabolic pathway (atRA → 4-OH-atRA → 4-oxo-atRA → more polar metabolites) and is catalyzed by CYP26 family enzymes. The irreversible nature of this step means that 4-oxo-atRA is a committed intermediate in retinoid clearance, making its accurate quantification essential for understanding retinoid homeostasis.

Enzyme Kinetics Metabolic Pathway CYP26

All-trans 4-Keto Retinoic Acid-(9-methyl)-d3 Application Scenarios


LC-MS/MS Quantification of 4-Oxo-Retinoic Acid

The deuterated compound is used as an internal standard for the accurate quantification of 4-oxo-atRA in biological matrices via isotope dilution LC-MS/MS. The +3 Da mass shift enables baseline-resolved MRM transitions without interference from the natural isotopic envelope of the unlabeled analyte . This application is critical for pharmacokinetic studies given the compound's short 11-minute half-life [1] and for developmental toxicology assessments given its potent teratogenicity equivalent to all-trans-retinoic acid [2].

Method Validation and Regulatory Bioanalysis

The compound's 97.8% isotopic purity and lot-specific Certificate of Analysis support method validation under regulatory guidelines for bioanalytical assays . In studies where isotope-labeled 4-oxo-RA was unavailable, researchers resorted to structurally dissimilar internal standards like acitretin, which introduced systematic errors due to differential extraction and ionization behavior [1]. Procurement of the matched deuterated internal standard eliminates this source of analytical variability.

Retinoid Metabolism and CYP26 Enzyme Activity Studies

4-Oxo-atRA is the product of the irreversible NAD⁺-dependent oxidation of 4-hydroxy-retinoic acid, a key step in the CYP26-mediated clearance pathway for bioactive retinoids . Accurate quantification of 4-oxo-atRA using the deuterated internal standard enables precise determination of CYP26A1, CYP26B1, and CYP26C1 enzyme kinetics and facilitates studies of retinoid homeostasis in contexts such as vitamin A deficiency, cancer biology, and developmental signaling [1].

Developmental Toxicology and Teratogenicity Risk Assessment

Given that 4-oxo-all-trans-retinoic acid exhibits teratogenic potency equivalent to all-trans-retinoic acid and actively accumulates in embryos (embryo/maternal plasma ratio >1 at 8 hours post-dose), accurate quantification of this metabolite is essential for developmental toxicity studies . The deuterated internal standard enables precise measurement of embryo and maternal plasma concentrations, supporting the calculation of AUC values that serve as benchmarks for comparing teratogenic potencies of retinoid-based therapeutics [1].

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